
4-Formylphenyl heptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl heptanoate is a chemical compound with the molecular formula C14H18O3 . It is used in various fields such as food, cosmetics, medicine, biology, and industry . The synthesis process of 4-Formylphenyl heptanoate is skillful and the yield is high .
Synthesis Analysis
The synthesis of 4-Formylphenyl heptanoate involves complex chemical reactions . For instance, a study mentioned the synthesis of this compound via Suzuki–Miyaura reaction . Another study mentioned the synthesis of a related compound, tris(4-formylphenyl)amine, through a process involving a linear linker NH2– {MMo6}–NH2 .
Molecular Structure Analysis
The molecular structure of 4-Formylphenyl heptanoate is determined by its chemical formula, C14H18O3 . A related compound, tris(4-formylphenyl)phosphate, was used to construct covalent organic frameworks (COFs) with diverse structures and feature-rich functionality .
Chemical Reactions Analysis
4-Formylphenyl heptanoate undergoes various chemical reactions. For instance, it is extensively hydrolyzed to glycerol and heptanoate in the gastrointestinal tract . Heptanoate, the pharmacologically active metabolite of triheptanoin, showed the greatest exposure among the metabolites of triheptanoin in human plasma following oral administration of triheptanoin .
Aplicaciones Científicas De Investigación
Optoelectronic Materials
Researchers have explored the optoelectronic properties of formylphenylboronic acids. For instance, 1,3,6,8-tetrakis(4-formylphenyl)pyrene (a precursor) was used to synthesize a covalent organic framework (COF) called ILCOF-1. COFs are crystalline porous polymers with tunable pore structures, making them promising materials for sensors, light-emitting devices, and energy storage .
Computational Studies and Molecular Docking
Theoretical calculations (DFT/B3LYP) have investigated the conformational stability of 4-formylphenylboronic acid. The C3 conformation was found to be the most stable. Additionally, molecular docking studies revealed that this compound interacts with anti-apoptotic proteins, suggesting potential therapeutic applications.
Mecanismo De Acción
Target of Action
It is known that similar compounds often interact with proteins or enzymes at the benzylic position .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions can result in changes to the compound and its targets, potentially altering their function.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.
Direcciones Futuras
The future directions of 4-Formylphenyl heptanoate research could involve its use in the synthesis of covalent organic frameworks (COFs) for enhancing catalytic performances . Additionally, its metabolite, heptanoate, could be further explored for its potential therapeutic benefits in treating patients with long-chain fatty acid oxidation disorders (LC-FAODs) .
Propiedades
IUPAC Name |
(4-formylphenyl) heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-3-4-5-6-14(16)17-13-9-7-12(11-15)8-10-13/h7-11H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNIJVZLGPQFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylphenyl heptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

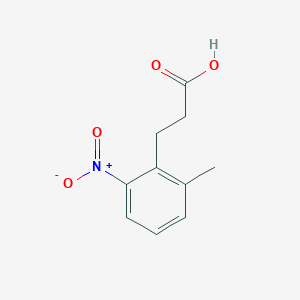
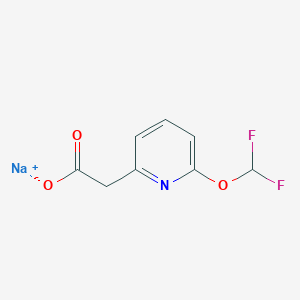
![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)
![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)
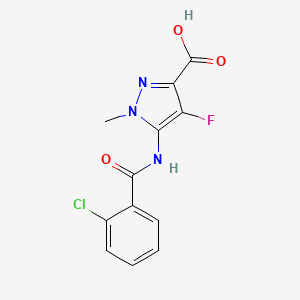
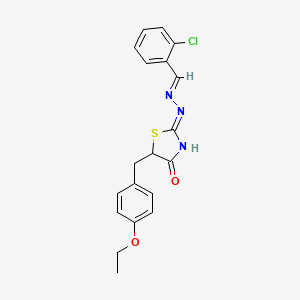
![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)


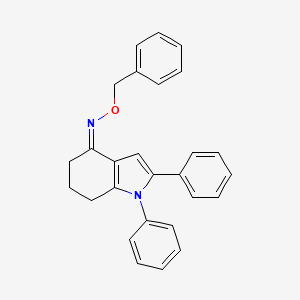
![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)